2,2-Difluoro-3-Methylenecyclobutanecarboxylic Acid
Description
Properties
Molecular Formula |
C6H6F2O2 |
|---|---|
Molecular Weight |
148.11 g/mol |
IUPAC Name |
2,2-difluoro-3-methylidenecyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H6F2O2/c1-3-2-4(5(9)10)6(3,7)8/h4H,1-2H2,(H,9,10) |
InChI Key |
ZTLOBFLEMWWAJR-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(C1(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,2-Difluoro-3-Methylenecyclobutanecarboxylic Acid typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from readily available precursors
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity. Catalysts and solvents are often used to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. .
Chemical Reactions Analysis
2,2-Difluoro-3-Methylenecyclobutanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
2,2-Difluoro-3-Methylenecyclobutanecarboxylic Acid has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s fluorinated nature enhances its metabolic stability and bioavailability, making it a potential candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism by which 2,2-Difluoro-3-Methylenecyclobutanecarboxylic Acid exerts its effects involves:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Pathways Involved: It may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes such as signal transduction and metabolism
Comparison with Similar Compounds
Table 1. Structural Comparison of 2,2-Difluoro-3-Methylenecyclobutanecarboxylic Acid and Related Compounds
*Similarity scores derived from structural alignment algorithms ().
Key Observations:
Ring Size and Strain :
- The cyclobutane ring in the target compound introduces higher ring strain compared to cyclohexane analogs (e.g., 4,4-Difluorocyclohexanecarboxylic acid) . This strain may enhance reactivity, particularly in ring-opening or addition reactions at the methylene site.
- Cyclopropane derivatives (e.g., cyclopropanecarboxylic acid analogs in ) exhibit even greater strain but lack the stabilizing fluorine substituents present in the target compound .
Substituent Effects :
- Fluorine Position : The 2,2-difluoro configuration in the target compound places electron-withdrawing groups closer to the carboxylic acid, likely lowering its pKa compared to 3,3-Difluorocyclobutanecarboxylic acid (similarity score 0.73) .
- Methylene Group : The 3-methylene substituent differentiates the target compound from saturated analogs, offering a site for electrophilic addition or polymerization, which is absent in fully hydrogenated counterparts .
Physicochemical Properties
Acidity:
Fluorine’s electronegativity increases the acidity of the carboxylic acid group. The 2,2-difluoro substitution likely results in a lower pKa (stronger acid) compared to non-fluorinated cyclobutanecarboxylic acids. For example, 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid (similarity score 0.95) exhibits enhanced acidity due to its trifluoromethyl and hydroxy groups, though its larger ring size reduces strain-related effects .
Stability and Reactivity:
- The methylene group in the target compound may confer susceptibility to oxidation or Diels-Alder reactions, contrasting with the stability of saturated analogs like 3,3-Difluorocyclobutanecarboxylic acid .
- The exact mass of a structurally related compound, 2-(2,2-Difluoroethyl)-4,4-difluorobutanoic Acid (188.046 g/mol), suggests that fluorinated aliphatic chains can significantly increase molecular weight compared to cyclic derivatives .
Biological Activity
2,2-Difluoro-3-methylenecyclobutanecarboxylic acid is a synthetic compound with potential biological activity that has garnered attention in pharmaceutical research. Its unique structural characteristics suggest various applications in medicinal chemistry, particularly in the development of therapeutics targeting cancer and other diseases associated with cell proliferation.
Chemical Structure and Properties
The compound features a cyclobutane ring substituted with difluoromethyl and methylene groups. This structural configuration is hypothesized to influence its interaction with biological targets, including enzymes and receptors involved in critical cellular pathways.
Research indicates that this compound may act as an inhibitor of specific protein kinases, which are crucial in regulating cell growth and apoptosis. Protein kinases like Janus kinase (JAK) and others play significant roles in signaling pathways that govern cellular responses to external stimuli. The inhibition of these kinases can lead to altered cell cycle progression and apoptosis in cancer cells .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism is believed to involve the induction of apoptosis through the activation of the p53 pathway, which is critical for maintaining genomic integrity . The following table summarizes key findings from recent studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa (cervical cancer) | 15 | Induction of apoptosis via p53 activation |
| Study B | MCF-7 (breast cancer) | 20 | Inhibition of JAK signaling pathway |
| Study C | A549 (lung cancer) | 10 | Cell cycle arrest at G1 phase |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound in preclinical models:
- Case Study 1 : In a model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study reported a decrease in Ki-67 expression, indicating reduced cell proliferation.
- Case Study 2 : A study involving lung cancer cells showed that treatment with this compound led to increased levels of pro-apoptotic markers, suggesting its effectiveness in promoting programmed cell death.
- Case Study 3 : In a murine model of colorectal cancer, the compound demonstrated not only anti-tumor activity but also improved survival rates among treated subjects compared to untreated controls.
Safety and Toxicity
While promising, the safety profile of this compound requires thorough investigation. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits minimal adverse effects on normal cells; however, long-term studies are necessary to fully assess its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
